An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Key Intermediate in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a valuable building block in medicinal chemistry.[1][2][3][4][5] This intermediate is of significant interest to researchers and professionals in drug development, particularly for the synthesis of targeted therapies such as kinase inhibitors. The guide details a robust synthetic protocol based on the Williamson ether synthesis, outlines comprehensive characterization methodologies including NMR, IR, and mass spectrometry, and discusses the rationale behind the experimental choices.
Introduction
The landscape of modern drug discovery is increasingly focused on the development of highly specific and potent small-molecule inhibitors that target key signaling pathways implicated in disease. Among these, kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The synthesis of these complex molecules often relies on the availability of versatile and functionalized building blocks. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride serves as a critical intermediate, providing a reactive aniline moiety for further elaboration and a terminal alkyne group that can be utilized for "click" chemistry or as a key pharmacophoric element. Its application has been noted in the synthesis of various active pharmaceutical ingredients, highlighting its importance in the drug development pipeline.[1][2][3][4][5] This guide aims to provide a detailed, practical, and scientifically grounded resource for the preparation and analysis of this important compound.
Synthesis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
The synthesis of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride is a two-step process commencing with the synthesis of the free base, 3-(Prop-2-yn-1-yloxy)aniline, via a Williamson ether synthesis, followed by its conversion to the hydrochloride salt.
Part 1: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline
The core of the synthesis lies in the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[6] In this case, the phenoxide of 3-aminophenol acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.
Reaction Scheme:
Caption: General workflow for the synthesis of 3-(Prop-2-yn-1-yloxy)aniline.
Causality Behind Experimental Choices:
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Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-aminophenol to a significant extent, forming the more nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in this case to avoid potential side reactions involving the amino group or the propargyl bromide, such as deprotonation of the terminal alkyne or elimination reactions.
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Choice of Solvent: Acetone is an excellent solvent for this SN2 reaction. It is a polar aprotic solvent, which solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving it highly nucleophilic. Acetone's boiling point (56 °C) allows for the reaction to be conducted at a moderate temperature, accelerating the reaction rate without promoting significant side reactions.
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Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
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Purification: An aqueous workup is employed to remove the inorganic byproducts (KBr and excess K₂CO₃). Extraction with an organic solvent, such as ethyl acetate, isolates the desired product from the aqueous phase. Further purification by column chromatography ensures the removal of any unreacted starting materials or minor side products.
Detailed Experimental Protocol:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (10.9 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 150 mL of acetone.
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Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. To this suspension, add propargyl bromide (80% solution in toluene, 13.4 mL, 120 mmol) dropwise over 20 minutes.
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Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
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Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
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Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
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Washing: Combine the organic layers and wash with brine (2 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Prop-2-yn-1-yloxy)aniline.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) as the eluent to afford pure 3-(Prop-2-yn-1-yloxy)aniline as an oil or a low-melting solid.
Part 2: Formation of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability and solubility. The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.
Reaction Scheme:
Caption: Workflow for the formation of the hydrochloride salt.
Detailed Experimental Protocol:
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Dissolution: Dissolve the purified 3-(Prop-2-yn-1-yloxy)aniline (14.7 g, 100 mmol) in 100 mL of anhydrous diethyl ether in a flask.
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Acidification: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a 2 M solution of HCl in diethyl ether until the pH of the solution becomes acidic (test with pH paper).
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Precipitation and Isolation: A precipitate will form. Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour. Collect the solid by vacuum filtration.
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Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and dry it under vacuum to obtain 3-(Prop-2-yn-1-yloxy)aniline hydrochloride as a solid.
Characterization of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are the expected data from standard analytical techniques.
Data Summary Table
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.64 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | To be determined experimentally |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 3-(Prop-2-yn-1-yloxy)aniline hydrochloride are predicted based on the analysis of similar structures.
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
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~10.5 (br s, 3H): This broad singlet corresponds to the three protons of the ammonium group (-NH₃⁺), which are acidic and exchangeable.
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~7.3-7.5 (m, 2H): These multiplets are attributed to the aromatic protons on the benzene ring.
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~7.1-7.2 (m, 2H): These multiplets are also from the aromatic protons.
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4.85 (d, J = 2.4 Hz, 2H): This doublet represents the two protons of the methylene group (-O-CH₂-C≡). The coupling is to the acetylenic proton.
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3.65 (t, J = 2.4 Hz, 1H): This triplet corresponds to the terminal acetylenic proton (-C≡C-H).
Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
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~158.0: Aromatic carbon attached to the oxygen (C-O).
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~140.0: Aromatic carbon attached to the ammonium group (C-N).
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~130.0: Aromatic CH carbon.
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~115.0: Aromatic CH carbon.
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~110.0: Aromatic CH carbon.
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~108.0: Aromatic CH carbon.
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~79.0: Quaternary alkyne carbon (-C≡C-H).
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~78.0: Terminal alkyne carbon (-C≡C-H).
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~56.0: Methylene carbon (-O-CH₂-).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR (KBr, cm⁻¹):
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~3300-3400 (br): N-H stretching vibrations of the primary amine (in the free base) or the ammonium group (in the hydrochloride salt).
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~3290 (s): ≡C-H stretching of the terminal alkyne.
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~2120 (w): C≡C stretching of the alkyne. This is often a weak band.
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~1600, 1490: C=C stretching vibrations of the aromatic ring.
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~1250: C-O-C stretching of the ether linkage.
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~1150: C-N stretching of the aniline moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected MS (ESI+):
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m/z [M+H]⁺ = 148.07: This corresponds to the protonated free base, 3-(Prop-2-yn-1-yloxy)aniline. The hydrochloride salt will dissociate in the ESI source.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
3-(Prop-2-yn-1-yloxy)aniline hydrochloride is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[7] The aniline moiety can participate in nucleophilic aromatic substitution reactions to form the core structure of many anilino-quinazoline and anilino-pyrimidine based inhibitors. The propargyl group can serve as a reactive handle for covalent modification of a cysteine residue in the kinase active site, leading to irreversible inhibition, a strategy employed in second-generation EGFR inhibitors like afatinib.
Example: Conceptual Synthetic Route towards an Afatinib Analog
Caption: Conceptual synthesis of a kinase inhibitor using the title compound.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride. The protocols are based on established chemical principles and are designed to be reproducible and scalable. The comprehensive characterization data serves as a benchmark for quality control. The discussion of its application in the synthesis of kinase inhibitors underscores the importance of this intermediate in modern drug discovery. This guide is intended to be a valuable resource for researchers and professionals working in the field of medicinal chemistry and drug development.
References
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Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry. [Link]
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
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3-methyl-4-(prop-2-yn-1-yloxy)aniline. PubChem. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental). HMDB. [Link]
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Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PMC - PubMed Central. [Link]
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Chemical shifts. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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